Rimsulfuron

Catalog No.
S598088
CAS No.
122931-48-0
M.F
C14H17N5O7S2
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimsulfuron

CAS Number

122931-48-0

Product Name

Rimsulfuron

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea

Molecular Formula

C14H17N5O7S2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)

InChI Key

MEFOUWRMVYJCQC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Solubility

In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7)
In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9)
In water, 10 mg/L at 25 °C; <10 ppm in distilled wate

Synonyms

N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl)-2-pyridinesulfonamide; Cato; DPX-E 9636; Matrix; Rimsulfuron; Tarot; Titus;

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Weed Control Efficacy and Optimization

  • Optimizing application methods and timing: Research investigates the most effective application methods (e.g., timing, dosage, formulation) for specific weed species and crop varieties. This helps ensure efficient weed control while minimizing potential negative impacts on crop yield and the environment [].
  • Understanding resistance mechanisms: Ongoing research focuses on identifying and understanding the mechanisms of weed resistance to rimsulfuron. This knowledge is crucial for developing strategies to manage resistance and maintain the long-term effectiveness of the herbicide [].

Environmental Fate and Impact

  • Persistence and degradation in soil and water: Studies assess how long rimsulfuron persists in different environmental conditions and how it breaks down over time. This information is essential for understanding its potential impact on soil and water quality [].
  • Impact on non-target organisms: Research investigates the potential effects of rimsulfuron on beneficial insects, soil microorganisms, and other non-target organisms. This helps assess the environmental risks associated with its use and develop mitigation strategies if necessary [].

Rimsulfuron and Soil Health

  • Impact on soil microbial activity: Studies explore how rimsulfuron application affects the activity and composition of soil microbial communities. Understanding these impacts is crucial for maintaining healthy soil ecosystems essential for plant growth and nutrient cycling [].

Rimsulfuron is a selective herbicide primarily used for controlling broadleaf weeds and certain grasses in various crops. Its chemical formula is C₁₄H₁₇N₅O₇S₂, and it belongs to the class of sulfonylureas. The compound functions by inhibiting specific enzymes involved in the synthesis of amino acids, particularly branched-chain amino acids, leading to the cessation of growth in target plants .

Rimsulfuron acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible weeds [, ]. This enzyme plays a crucial role in the synthesis of essential branched-chain amino acids. By inhibiting ALS, Rimsulfuron disrupts protein synthesis, leading to stunted growth and ultimately death of the targeted weeds [].

  • Acute Toxicity: Rimsulfuron is considered to have low acute toxicity via oral, dermal, and inhalation routes []. However, proper handling procedures are still recommended to minimize exposure.
  • Environmental Impact: While considered relatively safe for mammals, Rimsulfuron can be toxic to some aquatic plants and fish []. Following recommended application guidelines and proper disposal methods is crucial to minimize environmental impact.
In the environment, including hydrolysis and photolysis. The hydrolysis of rimsulfuron is influenced by pH and temperature, with half-lives in water ranging from 0.3 to 7.2 days depending on these conditions . Photolysis reactions can also occur under UV light, leading to degradation products that may have different biological activities .

Key Reactions:

  • Hydrolysis: Affected by pH levels, resulting in varying degradation rates.
  • Photolysis: Degradation under UV light, producing different metabolites.

Rimsulfuron exhibits significant biological activity as a herbicide through its mechanism of action, which involves the inhibition of acetolactate synthase (ALS), an enzyme critical for amino acid synthesis in plants. This inhibition leads to visual symptoms such as chlorosis, necrosis, and malformation of leaves .

Effects on Non-Target Organisms

Studies indicate that rimsulfuron has low toxicity to non-target organisms, including mammals and birds, making it a relatively safe option when used according to guidelines .

The synthesis of rimsulfuron can be achieved through several methods. The most notable methods include:

  • 2-Fluoropyridine Method: Involves reacting 2-sulfamoylchloride-3-sulfonylethylpyridine with 2-amino-4,6-dimethoxypyrimidine.
  • Closed-loop Pyridine Synthesis Method: This method focuses on optimizing reaction conditions to increase yield and purity .

Research on rimsulfuron has shown that it interacts with soil minerals, affecting its degradation and bioavailability. Studies indicate that rimsulfuron can adsorb onto soil particles, influencing its persistence in the environment . Additionally, interactions with other chemicals can lead to enhanced or reduced herbicidal activity.

Notable Interactions:

  • Soil Minerals: Affect degradation rates and bioavailability.
  • Chemical Mixtures: Potentially alter effectiveness and environmental impact.

Rimsulfuron shares similarities with other sulfonylurea herbicides but has unique characteristics that set it apart. Below is a comparison with some similar compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
RimsulfuronC₁₄H₁₇N₅O₇S₂Inhibits acetolactate synthaseSelective for broadleaf weeds; low toxicity
GlyphosateC₃H₈NO₅PInhibits shikimic acid pathwayNon-selective; affects a broader range of plants
Sulfometuron-methylC₁₂H₁₅N₅O₄SInhibits acetolactate synthaseSimilar mechanism; used mainly in turf management
Metsulfuron-methylC₁₂H₁₅N₅O₄SInhibits acetolactate synthaseEffective against a wide range of weeds; selective

Rimsulfuron's selectivity towards specific weed types makes it particularly valuable in agricultural settings where crop safety is paramount.

Color/Form

Colorless crystals

XLogP3

0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

431.05694025 g/mol

Monoisotopic Mass

431.05694025 g/mol

Heavy Atom Count

28

Density

0.784 at 25 °C

LogP

0.29 (LogP)
log Kow: 0.288 (pH 5); -1.47 (pH 7) (25 °C)

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides and sulfur oxides/.

Melting Point

176-178 °C

UNII

462J071RD7

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 64 of 68 companies with hazard statement code(s):;
H319 (78.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (21.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (23.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... Blocks branched-chain amino acid synthesis by inhibiting the plant enzyme, acetolactate synthase.

Vapor Pressure

1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

122931-48-0

Absorption Distribution and Excretion

In rats, rimsulfuron is excreted within the first 72 hours following dosing in the urine (64%) and the feces (30%). Low, but detectable amounts of radioactivity were found in the heart, lung, liver, kidney, and muscle...
The metabolism of (14)C-labeled rimsulfuron was studied in male and female rats. The low dose groups were treated once by oral gavage with 25 mg/kg (14)C -pyridine-labeled compound and the high dose groups with 250 mg/kg of either (14)C -pyridine- or (14)C-pyrimidine-labeled compound. The repeat dose groups were gavaged orally with unlabeled test compound (25 mg/kg) for 14 consecutive days, followed on the 15th day by 25 mg/kg of (14)C -pyridine-test compound. Excretion accounted for 93 to 96% of the administered radioactivity, with 58 to 67% appearing in the urine and 20 to 33% in the feces. Tissue distribution of labeled residues was low. Males showed slightly higher hepatic accumulation than females within each test group. Animals in the repeat dose groups also showed a slight accumulation in the spleen. ...

Metabolism Metabolites

Metabolism of rimsulfuron in plants and other animals (poultry and ruminants) appears to be similar to its metabolism in rats. Metabolism involves either the contraction or cleavage of the sulfonylurea bridge. While the cleavage of the bridge to form the pyridinesulfonamide metabolite is expected, the contraction reaction is not. The major residue found in plants is the parent compound, rimsulfuron.
The metabolism of (14)C-labeled rimsulfuron was studied in male and female rats. The low dose groups were treated once by oral gavage with 25 mg/kg (14)C -pyridine-labeled compound and the high dose groups with 250 mg/kg of either (14)C -pyridine- or (14)C-pyrimidine-labeled compound. The repeat dose groups were gavaged orally with unlabeled test compound (25 mg/kg) for 14 consecutive days, followed on the 15th day by 25 mg/kg of (14)C -pyridine-test compound. ... The metabolic profiles were determined using pooled urinary and fecal samples. The highest percentage of the urinary (42 to 55%) and fecal (5 to 16%) radioactivity was attributed to unmetabolized parent compound. The parent compound is metabolized by cleavage or contraction of the sulfonylurea bridge, leading to the formation of 3- (ethylsulfonyl)-2-pyridinesulfonamide (IN-E9260) or N-(4, 6-dimethoxy-2-pyrimidinyl)-N-((3-ethylsulfonyl)-2-pyridinyl) urea (IN-70941). IN-70941 is deamidated to form IN-70942, which is sequentially demethylated and hydroxylated.

Wikipedia

Rimsulfuron

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Rimsulfuron is produced by reaction of 2-sulfamoylchloride-3-sulfonylethylpyridine with 2-amino-4,6-dimethoxypyrimidine.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies rimsulfuron as unlikely to present an acute hazard in normal use; Main Use: herbicide.

Analytic Laboratory Methods

Adequate enforcement methodology (high performance liquid chromatography with ultraviolet (HPLC/ UV) detection method AMR-1241-88) is available to enforce the tolerance expression.
Product by GLC. Residues in plants and in soil by HPLC/UV. ... Residues of sulfonylureas in soil and water may also be determined by immunoassay.

Storage Conditions

Store product in original container only. Store in a cool, dry place. /DuPont Matrix Herbicide/
Store in original container only. Do not contaminate water, other pesticides, fertilizer, food, or feed in storage.
Avoid freezing. Store in original container only.

Dates

Modify: 2023-08-15

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